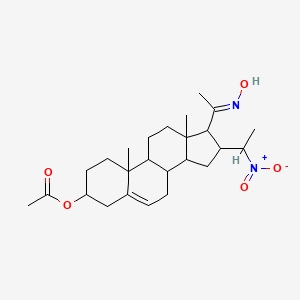![molecular formula C20H28BrNO3 B6026464 4-tert-butylcyclohexyl 4-[(4-bromophenyl)amino]-4-oxobutanoate](/img/structure/B6026464.png)
4-tert-butylcyclohexyl 4-[(4-bromophenyl)amino]-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butylcyclohexyl 4-[(4-bromophenyl)amino]-4-oxobutanoate (referred to as TBCO) is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. TBCO is a derivative of cyclohexanone and has a bromophenylamino group attached to it.
Aplicaciones Científicas De Investigación
TBCO has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, TBCO has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. In materials science, TBCO has been used as a building block for the synthesis of novel polymers and materials. In catalysis, TBCO has been used as a ligand for the synthesis of new catalysts.
Mecanismo De Acción
The mechanism of action of TBCO is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, which are involved in inflammation and pain. TBCO has been shown to selectively inhibit COX-2, which is the isoform of COX that is responsible for inflammation and pain.
Biochemical and Physiological Effects
TBCO has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have a low toxicity profile, making it a potentially safe candidate for the development of new drugs. TBCO has been shown to have a half-life of approximately 2 hours in rats, indicating that it is rapidly metabolized and eliminated from the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of TBCO is its low toxicity profile, which makes it a potentially safe candidate for the development of new drugs. However, one limitation of TBCO is its limited solubility in water, which can make it difficult to work with in certain lab experiments.
Direcciones Futuras
There are several future directions for the study of TBCO. One direction is the development of new drugs based on TBCO for the treatment of inflammatory and pain-related conditions. Another direction is the synthesis of new materials and polymers based on TBCO for various applications. Finally, the use of TBCO as a ligand for the synthesis of new catalysts is an area of future research.
Métodos De Síntesis
The synthesis of TBCO involves a multi-step process that starts with the reaction of cyclohexanone with tert-butyl hydroperoxide in the presence of sodium hydroxide to form tert-butyl cyclohexanol. This is then reacted with 4-bromophenylhydrazine in the presence of acetic acid to form 4-tert-butylcyclohexyl hydrazine. The final step involves the reaction of 4-tert-butylcyclohexyl hydrazine with 4-oxobutanoic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to form TBCO.
Propiedades
IUPAC Name |
(4-tert-butylcyclohexyl) 4-(4-bromoanilino)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28BrNO3/c1-20(2,3)14-4-10-17(11-5-14)25-19(24)13-12-18(23)22-16-8-6-15(21)7-9-16/h6-9,14,17H,4-5,10-13H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USIHFKKMQCDUFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)OC(=O)CCC(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-chlorobenzyl)thio]-6-nitro-3-(1,3-oxathiolan-2-yl)-1-phenyl-1H-indazole](/img/structure/B6026391.png)

![3-(4-chlorophenyl)-7-[2-(4-morpholinyl)ethyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6026404.png)
![2-(1-{3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]propanoyl}-2-piperidinyl)ethanol](/img/structure/B6026411.png)
![3-[(3,6-dimethyl-2-pyrazinyl)amino]-2-azepanone](/img/structure/B6026419.png)
![2-{[5-[(benzylthio)methyl]-4-(2-ethylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6026421.png)
![5-{[4-(3-methoxypropyl)-1-piperidinyl]carbonyl}-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-piperidinone](/img/structure/B6026423.png)
![5-[(5-bromo-1H-indol-3-yl)methylene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B6026429.png)
![2-allyl-6-({[3-mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B6026431.png)
![methyl 3-{[3-(1-naphthoyl)-1-piperidinyl]carbonyl}benzoate](/img/structure/B6026433.png)
![5-methyl-3-(4-methylphenyl)-7-(4-morpholinyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6026436.png)

![2-(1-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}butylidene)-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B6026462.png)
